molecular formula C15H21NO B7998544 2-((Cyclohexyl(methyl)amino)methyl)benzaldehyde

2-((Cyclohexyl(methyl)amino)methyl)benzaldehyde

Cat. No.: B7998544
M. Wt: 231.33 g/mol
InChI Key: GHDFVFQSZLXYFI-UHFFFAOYSA-N
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Description

2-((Cyclohexyl(methyl)amino)methyl)benzaldehyde is a synthetic organic compound featuring a benzaldehyde core substituted with a cyclohexyl(methyl)aminomethyl group at the 2-position. This structure combines aromatic aldehyde reactivity with the steric and electronic effects of a tertiary amine-cyclohexyl moiety.

Properties

IUPAC Name

2-[[cyclohexyl(methyl)amino]methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-16(15-9-3-2-4-10-15)11-13-7-5-6-8-14(13)12-17/h5-8,12,15H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDFVFQSZLXYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1C=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclohexyl(methyl)amino)methyl)benzaldehyde typically involves the reaction of benzaldehyde with cyclohexylmethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((Cyclohexyl(methyl)amino)methyl)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-((Cyclohexyl(methyl)amino)methyl)benzoic acid.

    Reduction: Formation of 2-((Cyclohexyl(methyl)amino)methyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((Cyclohexyl(methyl)amino)methyl)benzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((Cyclohexyl(methyl)amino)methyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

(a) Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid)
  • Structure: Unlike the aldehyde and tertiary amine in 2-((Cyclohexyl(methyl)amino)methyl)benzaldehyde, benzilic acid (CAS 76-93-7) contains a hydroxyl group and two phenyl substituents on a central acetic acid backbone .
  • Key Differences :
    • Reactivity : Benzilic acid’s carboxylic acid group enables salt formation and esterification, whereas the aldehyde group in the target compound may undergo nucleophilic addition or oxidation.
    • Applications : Benzilic acid is historically significant in the synthesis of anticholinergic drugs (e.g., atropine analogues), while the target compound’s amine-aldehyde structure suggests utility in Schiff base formation for coordination chemistry .
(b) Pyrimidine-Based Amines (e.g., Patent Compound 232)
  • Structure: The European patent application describes N4-(1-(Aminomethyl)cyclohexyl)-N2-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)pyrimidine-2,4,5-triamine (232), which shares a cyclohexyl-amine motif but incorporates a pyrimidine ring and piperazine group .
  • Key Differences :
    • Complexity : Compound 232 is a triamine with heteroaromatic systems, enabling multi-site coordination or hydrogen bonding, unlike the simpler benzaldehyde derivative.
    • Synthetic Routes : Both compounds involve cyclohexylamine intermediates, but the patent employs cross-coupling (e.g., Pd2(dba)3/BINAP catalysis) and nitro reduction steps, which may differ from the target compound’s synthesis .

Physicochemical and Spectral Data

While direct data for this compound are absent in the evidence, comparisons can be inferred:

Property This compound Benzilic Acid Patent Compound 232
Molecular Formula C₁₅H₂₁NO (inferred) C₁₄H₁₂O₃ C₂₀H₃₂N₁₀
Functional Groups Aldehyde, tertiary amine Carboxylic acid, hydroxyl Pyrimidine, piperazine, primary amine
Typical Applications Ligand synthesis, drug intermediates Pharmaceutical synthesis Kinase inhibitors, anticancer agents
Spectral Identification Likely IR: ~1700 cm⁻¹ (C=O stretch) NMR: δ 12.5 (COOH), 7.3–7.5 (Ph) MS: Molecular ion peak at m/z 444.3

Research Implications and Gaps

The provided evidence underscores the need for further studies on this compound. Key areas include:

  • Biological Activity : Comparisons with benzilic acid’s anticholinergic effects or patent compounds’ kinase inhibition .
  • Catalytic Potential: Exploration as a ligand in asymmetric catalysis, leveraging its aldehyde-amine bifunctionality.

Biological Activity

2-((Cyclohexyl(methyl)amino)methyl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzaldehyde core substituted with a cyclohexyl(methyl)amino group. This unique structure may influence its interactions with biological targets, enhancing its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines.
  • Antimicrobial Effects : Investigations into its antimicrobial properties have revealed effectiveness against certain bacterial strains.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that treatment can lead to apoptosis in cancer cells.

Anticancer Activity

A study published in 2022 demonstrated that analogs of this compound exhibited potent anticancer activity in vitro. The following table summarizes key findings regarding its efficacy against different cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)0.075Inhibition of tubulin polymerization
This compoundHs578T (Triple-Negative)0.033Induction of apoptosis

Antimicrobial Activity

Research has also focused on the antimicrobial properties of the compound. A comparative analysis indicated that it showed significant inhibition against Gram-positive bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus10
Escherichia coli>100

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy : A recent study evaluated the anticancer activity of various derivatives of this compound against a panel of cancer cell lines. The results indicated that compounds with modifications at the benzaldehyde position exhibited enhanced potency, particularly against MCF-7 cells.
  • Antimicrobial Efficacy Study : Another study investigated the antimicrobial effects of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings suggested that the compound could serve as a lead for developing new antibacterial agents, especially in light of rising antibiotic resistance.

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